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Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloroquinazoline-6-
carbonitrile, a key intermediate in the synthesis of biologically active compounds. This

document outlines its chemical properties, provides representative experimental protocols for

its synthesis and derivatization, and discusses the biological activities of closely related

quinazoline analogs, offering insights into potential research and drug development

applications.

Core Compound Data
CAS Number: 150449-97-1[1] Molecular Formula: C₉H₄ClN₃ Molecular Weight: 189.60 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b189361?utm_src=pdf-interest
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/product/b189361?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_E_4_6_Dichloro_2_styrylquinazoline_and_Other_Quinazoline_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 150449-97-1 PubChem CID 10012727

Molecular Formula C₉H₄ClN₃ PubChem CID 10012727

Molecular Weight 189.60 g/mol PubChem CID 10012727

Appearance Solid (predicted) ---

Melting Point Not available ---

Boiling Point Not available ---

Solubility Not available ---

Synthesis and Derivatization
The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal

chemistry. The following protocols are representative methods for the synthesis of the 4-

chloroquinazoline core and its subsequent derivatization to introduce functional diversity, which

are adaptable for 4-Chloroquinazoline-6-carbonitrile.

Experimental Protocol 1: Synthesis of 4-
Chloroquinazoline Core Structure
This protocol outlines a general method for the chlorination of a quinazolin-4-one precursor, a

common route to obtaining 4-chloroquinazolines.

Materials:

6-Cyano-4-hydroxyquinazoline (or related quinazolinone precursor)

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF) (catalytic amount)

Toluene

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of the starting quinazolin-4-one in a suitable solvent (e.g., toluene or neat), add

thionyl chloride or phosphorus oxychloride.

Add a catalytic amount of DMF.

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and remove the excess chlorinating

agent under reduced pressure.

Azeotrope the residue with toluene to remove any remaining traces of the chlorinating agent.

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude 4-chloroquinazoline product.

The product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Nucleophilic Aromatic
Substitution (SNAr) for Derivatization
The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic

aromatic substitution, allowing for the introduction of various amines and other nucleophiles.

This is a key step in the synthesis of many biologically active quinazoline derivatives.

Materials:
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4-Chloroquinazoline-6-carbonitrile

Desired amine nucleophile

Solvent (e.g., isopropanol, dioxane, or THF/water mixture)

Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional, depending on the nucleophile)

Procedure:

Dissolve 4-Chloroquinazoline-6-carbonitrile in a suitable solvent.

Add the desired amine nucleophile (typically 1-1.2 equivalents). If the amine salt is used, a

base like DIPEA may be required to liberate the free amine.

The reaction can be carried out at room temperature, or heated (conventional heating or

microwave irradiation) to drive the reaction to completion. Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, it can be collected by filtration and washed with a suitable solvent.

Alternatively, the reaction mixture can be diluted with water and extracted with an organic

solvent like ethyl acetate.

The combined organic extracts are then washed with water and brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product can be purified by column chromatography or recrystallization to yield the

desired 4-aminoquinazoline-6-carbonitrile derivative.

Biological Activity and Potential Applications
While specific biological data for 4-Chloroquinazoline-6-carbonitrile is not extensively

available in the public domain, the quinazoline scaffold is a well-recognized privileged structure

in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Derivatives of 4-chloroquinazoline have been widely investigated as potent inhibitors of various

protein kinases.
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Kinase Inhibition
Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine

kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and p21-activated

kinase 4 (PAK4).[2][3] These kinases are often dysregulated in various cancers, making them

attractive therapeutic targets. The nitrile group at the 6-position can influence the electronic

properties and binding interactions of the molecule with its target.

Illustrative Quantitative Data for Analogous Compounds:

The following table presents IC₅₀ values for representative 4-anilinoquinazoline derivatives

against various cancer cell lines, demonstrating the potential potency of this class of

compounds. It is important to note that these values are for structurally related analogs and not

for derivatives of 4-Chloroquinazoline-6-carbonitrile itself.

Compound Class Cell Line Target/Mechanism IC₅₀ (µM)

6-halo-2-phenyl-

substituted 4-

anilinoquinazolines

HCT-116 (Colon

Cancer)
Antiproliferative 2.8

6-halo-2-phenyl-

substituted 4-

anilinoquinazolines

T98G (Glioblastoma) Antiproliferative 2.0

6-arylquinazolin-4-

amines
Clk4 (Kinase) Kinase Inhibition Potent (nM range)

Quinazoline-based

inhibitors
EGFR (Kinase) Kinase Inhibition Potent (nM range)

Experimental Protocol 3: In Vitro Kinase Inhibition
Assay (General)
This protocol describes a general method for assessing the inhibitory activity of a compound

against a specific kinase.

Materials:
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Recombinant human kinase (e.g., EGFR, PAK4)

Kinase substrate (e.g., a synthetic peptide)

Adenosine triphosphate (ATP)

Test compound (e.g., a derivative of 4-Chloroquinazoline-6-carbonitrile)

Kinase assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Microplate reader

Procedure:

Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.

Add varying concentrations of the test compound or a known inhibitor (positive control) to the

reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions

to measure kinase activity (e.g., by quantifying ADP production).

Measure the signal using a microplate reader.

Calculate the percentage of kinase inhibition and determine the IC₅₀ value (the concentration

of the compound that inhibits 50% of kinase activity).

Cell-Based Assays
The antiproliferative activity of quinazoline derivatives is often evaluated using cell-based

assays such as the MTT assay.
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Experimental Protocol 4: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount

of formazan produced is proportional to the number of viable cells.

Materials:

Cancer cell lines (e.g., A549, MCF-7, HCT116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound stock solution (in DMSO)

MTT solution

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

Prepare serial dilutions of the test compound in complete culture medium.

Replace the medium in the wells with the medium containing different concentrations of the

compound. Include a vehicle control (DMSO) and a positive control (a known anticancer

drug).

Incubate the plates for 48-72 hours.

Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways
Quinazoline derivatives are known to modulate key signaling pathways involved in cancer cell

proliferation, survival, and metastasis.

EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a

cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-

mTOR pathways, which promote cell growth and survival.[2] 4-Anilinoquinazoline derivatives

can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking these downstream

signals.
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Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

PAK4 Signaling Pathway
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in

cytoskeletal dynamics, cell motility, and survival. Overexpression of PAK4 is associated with

poor prognosis in several cancers. Quinazoline-based inhibitors have been developed to target

PAK4.
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Caption: PAK4 Signaling Pathway and its Inhibition.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of novel quinazoline-based kinase inhibitors.
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Caption: Workflow for Synthesis and Evaluation of Quinazoline Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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